molecular formula C9H16ClNO3 B11885073 Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride CAS No. 1820741-76-1

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride

Katalognummer: B11885073
CAS-Nummer: 1820741-76-1
Molekulargewicht: 221.68 g/mol
InChI-Schlüssel: DVBPINLPCHOULO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl. It is known for its unique spirocyclic structure, which includes an oxane (oxygen-containing) ring and an azaspiro (nitrogen-containing) ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, followed by the formation of the four-membered ring. This process typically requires the use of specific reagents and catalysts under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride include:

Uniqueness

This compound is unique due to its specific combination of an oxane ring and an azaspiro ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Eigenschaften

CAS-Nummer

1820741-76-1

Molekularformel

C9H16ClNO3

Molekulargewicht

221.68 g/mol

IUPAC-Name

ethyl 2-oxa-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-2-13-8(11)7-3-10-4-9(7)5-12-6-9;/h7,10H,2-6H2,1H3;1H

InChI-Schlüssel

DVBPINLPCHOULO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CNCC12COC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.